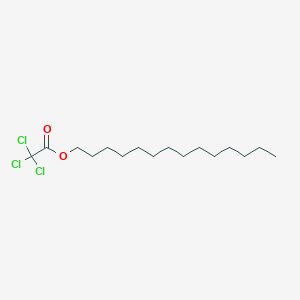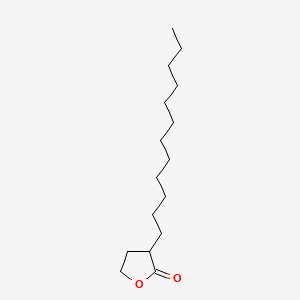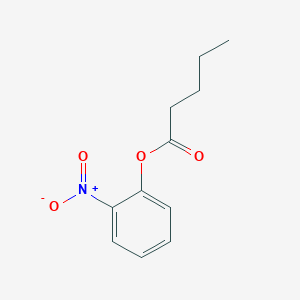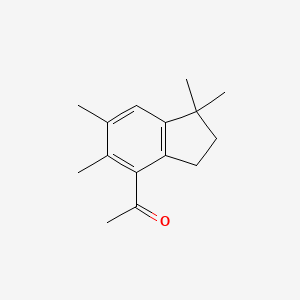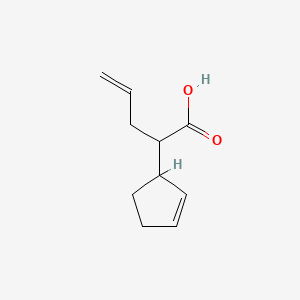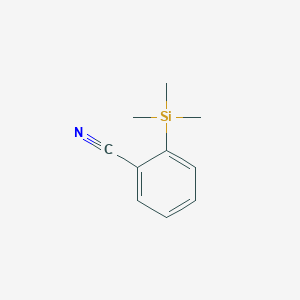![molecular formula C46H91N5O4 B13773769 N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate CAS No. 85828-78-0](/img/structure/B13773769.png)
N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is a chemical compound with the molecular formula C46H91N5O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate typically involves the reaction of stearic acid with ethylenediamine and iminobis(ethyleneamine) under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate include:
- N,N’-[iminobis(ethyleneiminoethylene)]distearamide
- N,N’-[iminobis(ethyleneiminoethylene)]diacetate
- N,N’-[iminobis(ethyleneiminoethylene)]dilauramide
Uniqueness
N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications where other similar compounds may not be as effective .
Properties
CAS No. |
85828-78-0 |
|---|---|
Molecular Formula |
C46H91N5O4 |
Molecular Weight |
778.2 g/mol |
IUPAC Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4) |
InChI Key |
NQLCZAYQYDNWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



